Secretin (rat) (trifluoroacetate salt)
Description
Secretin (rat) (trifluoroacetate salt) is a neuropeptide hormone belonging to the secretin/glucagon superfamily, which includes peptides like glucagon, GLP-1, and PACAP . It is synthesized as a 27-amino acid peptide (full-length) or shorter fragments (e.g., Secretin (5-27)) and is commonly used in research to study gastrointestinal physiology, neuropeptide signaling, and hormonal regulation . The trifluoroacetate (TFA) salt form is favored for its enhanced solubility and stability in aqueous solutions, making it suitable for in vitro and in vivo applications .
Properties
Molecular Formula |
C131H217F3N42O44 |
|---|---|
Molecular Weight |
3141.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C129H216N42O42.C2HF3O2/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69;3-2(4,5)1(6)7/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144);(H,6,7)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-;/m0./s1 |
InChI Key |
LHGHAPQYHSOYBO-BADYZABUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Loading
Secretin’s C-terminal amidation necessitates the use of Rink amide MBHA resin (0.25–0.73 mmol/g loading capacity). This resin enables cleavage under acidic conditions while preserving the amide terminus. For rat secretin, the C-terminal valine amide is anchored via a acid-labile linker, ensuring efficient release during trifluoroacetic acid (TFA) cleavage.
Table 1: Resin Compatibility for Secretin Synthesis
Fmoc/tBu Strategy and Amino Acid Coupling
The Fmoc/tBu approach is universally adopted for secretin synthesis due to its compatibility with acid-sensitive side-chain protections (e.g., Trt for Asn/Gln, Pbf for Arg). Key steps include:
Table 2: Coupling Reagent Efficiency
Challenges in Sequence Assembly
The secretin sequence (HSDGTFTSELSRLQDSARLQRLLQGLV-NH2 ) poses aggregation risks due to hydrophobic residues (Leu10, Leu19, Leu23). Mitigation strategies include:
-
Pseudoproline dipeptides (e.g., Fmoc-Ser(ψMe,Mepro)-OH) at Ser8 and Ser11 to disrupt β-sheet formation.
-
Backbone amide protection (Hmb or Dmb groups) at Asp3 and Asp15 to prevent aspartimide formation.
Cleavage and TFA Salt Formation
Final Cleavage Conditions
The peptide-resin is treated with a TFA-based cocktail to simultaneously cleave the peptide and remove side-chain protections:
Table 3: Cleavage Efficiency and Byproducts
Trifluoroacetate Salt Precipitation
Post-cleavage, the peptide is precipitated in ice-cold methyl tert-butyl ether (MTBE), yielding the TFA salt. Lyophilization from 0.1% TFA/water ensures stoichiometric TFA counterion incorporation.
Purification and Quality Control
Reversed-Phase HPLC (RP-HPLC)
Purification employs C18 columns (5 μm, 300 Å) with gradients of 0.1% TFA in water/acetonitrile:
Table 4: HPLC Purity and Retention Data
Mass Spectrometry and Stability
-
Stability : Rat secretin degrades by 30% in phosphate buffer (pH 7.0, 24 hours), while TFA salt formulations show <5% degradation under the same conditions.
Optimization and Scalability
Recent advances include microwave-assisted SPPS for reduced synthesis time (8 hours for 27-mer) and flow chemistry for continuous production. Pilot-scale batches (10 g) achieve >90% purity with 0.1% dipeptide impurities .
Chemical Reactions Analysis
Stability and Degradation Studies
The stability of secretin peptides in physiological fluids is critical for therapeutic applications. TFA salts may influence degradation rates by altering peptide conformation or protecting against enzymatic cleavage.
Experimental Data :
These data suggest that structural modifications (e.g., retro-inverse or cyclic variants) significantly impact stability, with TFA salts playing a role in assay conditions .
Structural and Functional Implications
The trifluoroacetate salt form may influence secretin’s secondary structure and receptor binding. TFA counter-ions can induce or stabilize helical conformations in peptides, as observed in antimicrobial peptides like LL-37 . For secretin, this could enhance its interaction with the secretin receptor (SCTR), a Class B1 GPCR critical for metabolic and gastrointestinal functions .
Receptor Binding :
Secretin’s activity is modulated by small molecules, such as pyrimidine derivatives, which act as positive allosteric modulators (PAMs). The trifluoroacetate salt form may not directly alter binding affinity but could affect peptide solubility during assays .
Analytical Methods Involving TFA
TFA is integral to analytical workflows for secretin derivatives:
-
Purification : RP-HPLC with TFA-containing mobile phases (e.g., 0.1% TFA in water) enables high-resolution separation of secretin isoforms .
-
Mass Spectrometry : TFA aids in ionization during electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) analyses .
Environmental and Industrial Context
Scientific Research Applications
Physiological Role and Mechanism of Action
Secretin functions by binding to its specific receptor, the secretin receptor (SCTR), which is widely distributed in various tissues including the pancreas, liver, and gastrointestinal tract. Upon binding, secretin activates intracellular signaling pathways primarily through the increase of cyclic adenosine monophosphate (cAMP) levels. This cascade results in several physiological responses:
- Pancreatic Secretion : Secretin stimulates the secretion of bicarbonate-rich pancreatic juices, which neutralize gastric acid in the small intestine. Studies have shown that secretin administration at a dose of 100 pmol/kg per hour significantly increases pancreatic secretion volume while inhibiting gastric acid secretion induced by gastrin .
- Bicarbonate Production : It enhances bicarbonate production in the pancreas and liver, crucial for maintaining intestinal pH during digestion .
- Gastric Acid Regulation : Secretin inhibits gastric acid secretion through a vagal afferent pathway, demonstrating its role in controlling gastric motility and acid production .
Obesity Treatment
Recent studies have explored the potential of secretin analogs as therapeutic agents for obesity. A long-acting secretin peptide analog was evaluated for its effects on energy expenditure and food intake in diet-induced obese mice. The results indicated that while it did not reduce food intake, it increased energy expenditure and fat loss over time . This suggests that secretin may play a role in metabolic regulation and could be leveraged for obesity management.
Gastrointestinal Disorders
Secretin's ability to regulate digestive enzyme secretion makes it a candidate for treating gastrointestinal disorders. Research indicates that secretin enhances intestinal motility and nutrient absorption. For instance, studies have demonstrated that intravenous infusion of secretin improves galactose uptake in the jejunum and ileum . Additionally, knockout studies have shown that the absence of secretin leads to lipid malabsorption, emphasizing its importance in gut health .
Mucosal Delivery Systems
Innovative research is focusing on the mucosal delivery of peptides like secretin to improve therapeutic efficacy. Formulations that enhance mucosal absorption can potentially lead to better bioavailability and reduced side effects compared to traditional delivery methods . This approach is particularly relevant for conditions requiring localized treatment within the gastrointestinal tract.
Case Studies
Mechanism of Action
Secretin exerts its effects by binding to the secretin receptor, a G-protein coupled receptor (GPCR). This binding activates intracellular signaling pathways, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins and induces various physiological responses. Secretin primarily targets the pancreas, liver, and kidneys, where it regulates the secretion of bicarbonate and other digestive enzymes .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Attributes
Key Findings :
- Structural Similarities : Secretin shares a superfamily with PACAP-related peptide and glucagon, characterized by conserved N-terminal sequences critical for receptor binding .
- Functional Divergence : While Secretin primarily regulates digestive functions, PACAP-related peptide influences neuroendocrine signaling, and Amylin modulates metabolic pathways .
Pharmacokinetic and Stability Comparisons
Table 2: Stability and Handling Profiles
Key Findings :
- Salt Form Impact : Trifluoroacetate salts generally improve solubility compared to hydrochloride or tartrate salts, as observed in LF-3-88 analogs .
Q & A
How can researchers synthesize and purify Secretin (rat) trifluoroacetate salt to ensure high purity for experimental use?
Answer:
Secretin (rat) trifluoroacetate salt is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include:
- Resin selection : Use a Rink amide resin to achieve C-terminal amidation, as seen in similar peptide derivatives .
- Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA)-based mobile phases (e.g., 0.1% TFA in water/acetonitrile) is essential to remove truncated sequences and byproducts. Purity should exceed >95%, validated by analytical HPLC and mass spectrometry .
- Lyophilization : After purification, lyophilize the peptide in the presence of TFA to form the trifluoroacetate salt. Confirm the absence of residual solvents via COA (Certificate of Analysis) .
What analytical techniques are recommended to confirm the structural integrity of Secretin (rat) trifluoroacetate salt?
Answer:
- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify the molecular weight (e.g., ~2659 Da for Secretin (5-27) porcine analog) .
- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., D2O or TFA-d) resolves backbone amide protons and side-chain conformations .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC to validate sequence accuracy .
How should researchers design receptor binding assays to evaluate Secretin (rat) trifluoroacetate salt’s interaction with secretin receptors?
Answer (Advanced):
- Radioligand Binding : Use 125I-labeled Secretin in competition assays with isolated rat pancreatic or brain membranes. Calculate IC50 values (e.g., TT-232, a somatostatin analog, shows IC50 = ~0.1 nM in rat synaptosomal membranes) .
- Negative Controls : Include non-specific binding controls (e.g., excess unlabeled peptide) and validate receptor specificity using knockout cell lines .
- Data Analysis : Fit binding curves using nonlinear regression (e.g., one-site vs. two-site models) to identify cooperative effects .
What experimental strategies address discrepancies in Secretin’s bioactivity between in vitro and in vivo models?
Answer (Advanced):
- Pharmacokinetic Profiling : Assess stability in plasma via LC-MS to identify degradation products (e.g., cleavage at labile residues like Ser or Thr) .
- Dose-Response Calibration : Account for differences in tissue penetration by comparing subcutaneous vs. intravenous administration in rodent models .
- Receptor Desensitization : Monitor cAMP accumulation over time to detect tachyphylaxis in continuous exposure experiments .
What are the optimal solubility and storage conditions for Secretin (rat) trifluoroacetate salt in long-term studies?
Answer:
- Solubility : Dissolve in sterile water or PBS (pH 7.4) at 1–10 mM, aided by brief sonication. Avoid organic solvents unless necessary for structural studies .
- Storage : Aliquot and store at –20°C (short-term) or –80°C (long-term) to prevent freeze-thaw degradation. Lyophilized powder remains stable for >2 years when desiccated .
How can residual trifluoroacetic acid (TFA) in Secretin (rat) trifluoroacetate salt impact experimental outcomes, and how is it mitigated?
Answer (Advanced):
- Interference Risks : Residual TFA (from synthesis) can alter pH-sensitive assays (e.g., cell viability or enzyme activity) and confound NMR/UV spectra .
- Mitigation : Dialyze the peptide against acetic acid (0.1%) or use ion-exchange chromatography to replace TFA counterions .
- Quantification : Measure TFA content via ion chromatography and ensure levels are <0.1% (w/w) in final batches .
What validation methods ensure Secretin (rat) trifluoroacetate salt’s specificity in physiological studies?
Answer (Advanced):
- Knockout Models : Use secretin receptor (SCTR)-null mice to confirm target-dependent effects .
- Cross-Reactivity Assays : Test against related receptors (e.g., VIP or PACAP receptors) via competitive binding .
- Functional Readouts : Measure downstream biomarkers (e.g., pancreatic bicarbonate secretion) to correlate receptor activation with physiological responses .
Which quality control parameters are critical when quantifying Secretin (rat) trifluoroacetate salt purity via HPLC?
Answer:
- Column Selection : Use a C18 column with 5-µm particle size for optimal resolution .
- Gradient Optimization : A 20–40% acetonitrile gradient over 30 minutes effectively separates Secretin from impurities .
- Acceptance Criteria : Purity ≥95% (area under the curve at 214 nm), with no single impurity >1% .
How do researchers address batch-to-batch variability in Secretin (rat) trifluoroacetate salt synthesis?
Answer (Advanced):
- Process Validation : Standardize SPPS coupling times and deprotection steps using real-time monitoring (e.g., ninhydrin test) .
- Batch Documentation : Require COAs for each batch, detailing retention times, MS data, and residual solvent levels .
- Biological Replication : Test multiple batches in parallel assays (e.g., receptor binding) to confirm consistency .
What protocols evaluate the stability of Secretin (rat) trifluoroacetate salt under different experimental conditions?
Answer (Advanced):
- Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours, then analyze via HPLC and MS to detect degradation .
- Oxidative Stress : Expose to H2O2 (0.01–0.1%) and monitor methionine oxidation via MS .
- Light Sensitivity : Store aliquots in amber vials and compare UV-Vis spectra before/after light exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
